Methyl 3,5-bis(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate
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Overview
Description
Methyl 3,5-bis(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate is a synthetic organic compound with the molecular formula C18H22N2O4 It is characterized by the presence of two azetidinone rings attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,5-bis(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate typically involves the following steps:
Formation of Azetidinone Rings: The azetidinone rings are synthesized through a cyclization reaction involving appropriate precursors such as β-lactams.
Attachment to Benzoate Core: The azetidinone rings are then attached to the benzoate core through esterification reactions. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: Methyl 3,5-bis(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The azetidinone rings can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Methyl 3,5-bis(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3,5-bis(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The azetidinone rings can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 3,5-bis(2-oxoazetidin-1-yl)benzoate: Similar structure but lacks the dimethyl groups on the azetidinone rings.
Ethyl 3,5-bis(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 3,5-bis(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate is unique due to the presence of two azetidinone rings with dimethyl substitutions, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
IUPAC Name |
methyl 3,5-bis(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-17(2)9-19(15(17)22)12-6-11(14(21)24-5)7-13(8-12)20-10-18(3,4)16(20)23/h6-8H,9-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGANXVBLWFBLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC(=CC(=C2)C(=O)OC)N3CC(C3=O)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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